1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone
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Description
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as O-Desmethyltramadol (ODT) and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Antimicrobial Activity
A significant focus of research on oxadiazole derivatives, such as "1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone", is their antimicrobial properties. Studies have synthesized various oxadiazole compounds to evaluate their effectiveness against microbial strains. For instance, the synthesis of 1,3,4-oxadiazole derivatives has shown significant antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents. Such research underscores the oxadiazole nucleus's role in enhancing antimicrobial efficacy (J. Salimon, N. Salih, Hasan Hussien, 2011).
Organic Light-Emitting Diodes (OLEDs)
The application of oxadiazole derivatives extends into the field of organic electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs). Research has focused on synthesizing new oxadiazole-containing compounds that serve as hole-blocking materials in OLED devices. These compounds have shown promising performance, indicating their potential to enhance the efficiency of OLEDs. This research highlights the versatility of oxadiazole derivatives in electronic applications (Changsheng Wang, G. Jung, Y. Hua, et al., 2001).
Synthesis and Structural Analysis
The synthesis of oxadiazole derivatives often involves exploring different chemical pathways to obtain compounds with potential applications in various fields. Studies have detailed the synthesis processes, including the conditions and reactants used, to obtain oxadiazole derivatives with specific structural features. These studies contribute to the broader understanding of oxadiazole chemistry and its potential applications across different scientific domains (E. Urbonavičiūtė, R. Vaickelionienė, V. Mickevičius, 2014).
Material Science and Luminescent Materials
Oxadiazole derivatives have also been studied for their applications in material science, particularly in creating luminescent materials. Research into the synthesis of these compounds and their incorporation into materials has shown that they can exhibit desirable optical properties, such as large Stokes' shifts and high quantum yields. These properties make oxadiazole derivatives suitable for use in luminescent materials and potentially for applications in imaging and sensing (G. Volpi, G. Magnano, Iacopo Benesperi, et al., 2017).
properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-4-2-3-11(7-13)8-14(19)18-6-5-12(9-18)15-16-10-21-17-15/h2-4,7,10,12H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRCVQAWHANRCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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